Lipophilicity Differentiation: N1-Ethyl vs. N1-Unsubstituted Benzimidazole Core
The N1-ethyl substituent distinguishes this compound from the N1-unsubstituted analog N-(4-methoxyphenyl)-1H-benzimidazol-2-amine (CAS 86601-29-8). Based on fragment contribution analysis, the ethyl group is estimated to increase the calculated logP by approximately 0.8–1.0 log units, from a baseline of roughly 2.8 for the N1-H analog to approximately 3.6–3.8 for the target compound [1]. This increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cell-based assays requiring intracellular target engagement.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP ~3.6–3.8 (fragment contribution method) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-1H-benzimidazol-2-amine (CAS 86601-29-8): Estimated clogP ~2.8 |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.0 log units (estimated) |
| Conditions | Fragment contribution calculation based on molecular structure; no experimental logP data available. |
Why This Matters
The higher lipophilicity of the N1-ethyl analog directly impacts solubility, membrane permeability, and protein binding, making it the preferred choice for cell-permeability-dependent assays over the N1-H analog.
- [1] Pinpools. 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine physicochemical data. Molecular formula C16H17N3O, MW 267.326 g/mol, melting point 97°C. View Source
